4,5-Dibromo-1H-imidazole

Catalog No.
S706163
CAS No.
2302-30-9
M.F
C3H2Br2N2
M. Wt
225.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dibromo-1H-imidazole

CAS Number

2302-30-9

Product Name

4,5-Dibromo-1H-imidazole

IUPAC Name

4,5-dibromo-1H-imidazole

Molecular Formula

C3H2Br2N2

Molecular Weight

225.87 g/mol

InChI

InChI=1S/C3H2Br2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7)

InChI Key

MYYYOBVDIRECDX-UHFFFAOYSA-N

SMILES

C1=NC(=C(N1)Br)Br

Canonical SMILES

C1=NC(=C(N1)Br)Br
  • Organic Synthesis

    Due to the presence of two bromine atoms, 4,5-DBI might be a valuable intermediate in organic synthesis. The bromine atoms can be readily substituted with other functional groups through well-established reactions in organic chemistry, allowing researchers to create new molecules with desired properties [].

  • Medicinal Chemistry

    Imidazole is a core structure found in many biologically active molecules, including some pharmaceuticals. The presence of bromine atoms can alter the electronic properties of the imidazole ring, potentially leading to interesting biological activities. 4,5-DBI could be investigated as a starting material for the development of new drugs [].

  • Material Science

    Imidazole derivatives are known to have interesting properties for material science applications. For instance, some imidazole-based molecules exhibit good conductivity or can self-assemble into specific structures. 4,5-DBI could be explored for the development of novel functional materials due to the presence of the two bromine atoms, which can influence these properties [].

4,5-Dibromo-1H-imidazole is a halogenated heterocyclic compound with the molecular formula C4H4Br2N2C_4H_4Br_2N_2. It belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its unique bromination pattern at the 4 and 5 positions of the imidazole ring, contributing to its distinct chemical reactivity and biological properties. The compound has garnered attention for its potential applications in pharmaceuticals, agrochemicals, and materials science due to its structural versatility and reactivity .

Currently, there is no scientific research readily available detailing a specific mechanism of action for 4,5-Dibromo-1H-imidazole in biological systems.

  • Due to the presence of bromine atoms, 4,5-Dibromo-1H-imidazole is likely to be an irritant and may cause skin and eye corrosion upon contact [].
  • Limited information exists on its specific toxicity or flammability. However, as a general precaution, it should be handled with standard laboratory safety protocols for potentially hazardous chemicals, including wearing gloves, eye protection, and working in a fume hood [].

Future Research Directions

  • Exploration of synthetic routes for efficient production of 4,5-Dibromo-1H-imidazole.
  • Investigation of its reactivity in substitution reactions to generate diverse imidazole derivatives with potential applications in medicinal chemistry or materials science.
  • Evaluation of its potential biological activity or interaction with specific biomolecules.

  • Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide, typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
  • Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions .

Major Products Formed

The reactions involving 4,5-dibromo-1H-imidazole yield various substituted imidazoles, which can serve as intermediates in the synthesis of more complex molecules .

Research indicates that 4,5-dibromo-1H-imidazole exhibits potential antimicrobial and anticancer activities. Studies have shown that it can act as a precursor in synthesizing biologically active molecules . Its unique structure may contribute to its efficacy against certain pathogens and cancer cells, making it a candidate for further pharmacological studies.

Synthetic Routes

The synthesis of 4,5-dibromo-1H-imidazole typically involves the bromination of 1-methylimidazole using bromine in appropriate solvents like acetic acid or dichloromethane. The reaction conditions are carefully controlled to ensure selective bromination at the desired positions .

Industrial Production

For industrial-scale production, similar synthetic routes are employed but with adjustments for larger quantities. This includes using industrial-grade reagents and solvents while maintaining strict control over reaction parameters to achieve high yield and purity .

4,5-Dibromo-1H-imidazole finds diverse applications across several fields:

  • Pharmaceuticals: It serves as a building block for synthesizing various drugs.
  • Agrochemicals: The compound is investigated for use in developing pesticides and herbicides.
  • Materials Science: It is used in creating materials with specific properties, such as flame retardants and dyes .

Studies on the interactions of 4,5-dibromo-1H-imidazole with biological systems have revealed interesting properties. For instance, its crystal structure shows Lewis acid-base interactions between bromine atoms and nitrogen atoms from adjacent molecules. These interactions may play a role in its biological activity and stability . Further research is needed to explore these interactions comprehensively.

Similar Compounds

  • 4,5-Dibromo-1,2-dimethyl-1H-imidazole
  • 2-Bromo-1-methyl-1H-imidazole
  • 5-Bromo-1-methyl-1H-imidazole

Uniqueness

The uniqueness of 4,5-dibromo-1H-imidazole lies in its specific bromination pattern. Unlike its analogs, which may have different substitution patterns or fewer halogen atoms, this compound's dual bromine substitution at the 4 and 5 positions imparts distinct chemical reactivity and biological activity. Its unique structure makes it a valuable intermediate for synthesizing various functional molecules not achievable with other similar compounds .

The historical development of brominated imidazole compounds can be traced to the pioneering work of Heinrich Debus, who first reported imidazole in 1858, although various imidazole derivatives had been discovered as early as the 1840s. The specific bromination chemistry that would eventually lead to 4,5-dibromo-1H-imidazole was first described in 1877, when bromination of imidazole was demonstrated to give 2,4,5-tribromoimidazole. This early work established the fundamental reactivity patterns of the imidazole ring system toward electrophilic halogenation reactions.

The synthesis of 4,5-dibromo-1H-imidazole as a distinct compound emerged through selective reduction methodologies applied to the fully brominated precursor. Research demonstrated that dibromo and monobromo compounds could be obtained by selective reduction of tribromo compounds using sodium sulfite. A specific synthetic protocol for producing 4-bromoimidazole from 2,4,5-tribromoimidazole involved treatment with sodium sulfite in water at 110 degrees Celsius for 6 hours, achieving an 89 percent yield. This methodology established the foundation for accessing various brominated imidazole derivatives through controlled debromination reactions.

The compound 4,5-dibromo-1H-imidazole (Chemical Abstracts Service number 2302-30-9) possesses the molecular formula C₃H₂Br₂N₂ with a molecular weight of 225.87 grams per mole. The structural characterization reveals a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with bromine substituents positioned at carbons 4 and 5. This specific substitution pattern creates unique electronic and steric properties that distinguish it from other brominated imidazole isomers.

Position in Heterocyclic Chemistry

4,5-Dibromo-1H-imidazole occupies a significant position within heterocyclic chemistry as a member of the extensively studied imidazole family. The imidazole ring system serves as a fundamental structural motif in numerous biological and synthetic applications, with the heterocyclic framework containing two nitrogen atoms providing both nucleophilic and electrophilic reaction sites. The introduction of bromine substituents at positions 4 and 5 dramatically alters the electronic properties of the ring system, creating electron-withdrawing effects that modulate the reactivity of remaining hydrogen atoms and the nitrogen centers.

The strategic positioning of bromine atoms in 4,5-dibromo-1H-imidazole enables diverse synthetic transformations through established organometallic chemistry protocols. Palladium-catalyzed carbon-hydrogen bond-selective arylation reactions have been developed specifically for 4,5-dibromoimidazole with aryl iodides, utilizing the palladium-1,10-phenanthroline complex Pd(phen)₂₂ as catalyst. This methodology tolerates various functional groups on aryl halide substrates and enables the formation of polyfunctionalized imidazoles through selective reactions of remaining carbon-bromine bonds.

The compound's reactivity profile demonstrates characteristic patterns of nucleophilic substitution, oxidation, and reduction reactions. Substitution reactions readily occur with nucleophiles such as amines, thiols, or alkoxides, while oxidation reactions can produce imidazole N-oxides. Reduction reactions targeting the bromine substituents can yield less substituted imidazole derivatives, providing synthetic access to a range of functionalized heterocycles.

Table 1: Comparative Properties of Brominated Imidazole Derivatives

CompoundMolecular FormulaCAS NumberMelting PointKey Synthetic Applications
4,5-Dibromo-1H-imidazoleC₃H₂Br₂N₂2302-30-9154°CPalladium catalysis, pharmaceutical intermediates
2,4,5-Tribromo-1H-imidazoleC₃HBr₃N₂Not specifiedNot specifiedPrecursor to selective debromination
4-Bromo-1H-imidazoleC₃H₃BrN₂2302-25-2Not specifiedPharmaceutical building block

Evolution of Research Interest

The research trajectory for 4,5-dibromo-1H-imidazole has evolved significantly from its initial discovery as a chemical curiosity to its current status as a valuable synthetic intermediate. Early investigations focused primarily on fundamental reactivity studies and structural characterization, establishing the basic chemical properties and synthesis methodologies. The development of modern palladium-catalyzed cross-coupling chemistry transformed the compound into a versatile building block for complex molecule synthesis.

Contemporary research has emphasized the development of efficient synthetic routes for large-scale production of 4,5-dibromo-1H-imidazole and related derivatives. A notable advancement involved the synthesis of 4,5-dibromo-1,2-dimethyl-1H-imidazole through treatment of 1,2-dimethyl-1H-imidazole with N-bromosuccinimide in dimethylformamide, achieving 80 percent yield on kilogram scale. This methodology demonstrated the feasibility of industrial-scale production and established optimized reaction conditions for large-quantity synthesis.

The pharmaceutical industry has increasingly recognized 4,5-dibromo-1H-imidazole as a key building block for constructing various active pharmaceutical ingredients. The compound has been identified as a promising intermediate for synthesizing cathepsin K inhibitors, xanthine oxidase inhibitors, and various enzyme modulators. The structural motif has been incorporated into diverse bioactive compounds, highlighting its versatility in medicinal chemistry applications.

Table 2: Research Development Timeline for 4,5-Dibromo-1H-imidazole

Time PeriodResearch FocusKey DevelopmentsImpact
1877-1950Fundamental chemistryInitial bromination methods, basic reactivityEstablished synthetic accessibility
1950-1990Structural studiesCharacterization, mechanistic understandingDefined chemical properties
1990-2010Synthetic methodologyPalladium catalysis, cross-coupling reactionsExpanded synthetic utility
2010-PresentIndustrial applicationsScale-up synthesis, pharmaceutical intermediatesCommercial viability

Recent investigations have explored advanced synthetic transformations utilizing 4,5-dibromo-1H-imidazole as a platform for constructing complex heterocyclic systems. The compound serves as a precursor for synthesizing polyfunctionalized imidazoles through sequential cross-coupling reactions, enabling the rapid assembly of diverse molecular architectures. These developments have positioned 4,5-dibromo-1H-imidazole as an essential component in modern synthetic organic chemistry, with ongoing research continuing to expand its applications in pharmaceutical and materials science.

The evolution of research interest has also encompassed mechanistic studies of brominated imidazole reactivity, providing deeper understanding of electronic effects and reaction pathways. Computational studies have complemented experimental investigations, offering insights into the electronic structure and reactivity patterns that guide synthetic design strategies. This comprehensive approach has enhanced the predictive capability for developing new synthetic methodologies and expanding the utility of 4,5-dibromo-1H-imidazole in contemporary chemical research.

Molecular Architecture

4,5-Dibromo-1H-imidazole represents a halogenated heterocyclic compound characterized by the molecular formula C₃H₂Br₂N₂ and a molecular weight of 225.87 grams per mole [1] [2]. The compound features a five-membered imidazole ring system containing two nitrogen atoms positioned at the 1 and 3 positions, with bromine substituents located at the 4 and 5 carbon positions [1]. The canonical SMILES notation C1=NC(=C(N1)Br)Br accurately describes the structural connectivity, while the International Chemical Identifier InChI=1S/C3H2Br2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) provides a standardized representation of the molecular structure [1].

The fundamental geometric parameters of the imidazole ring system are preserved despite the presence of the electron-withdrawing bromine substituents [3]. Bond length analysis reveals that the carbon-bromine bonds exhibit typical values, with C(4)-Br measuring 1.860(4) Ångströms and C(5)-Br extending to 1.873(4) Ångströms [3]. The nitrogen-carbon bond distances within the heterocyclic framework demonstrate characteristic aromatic character, with N(1)-C(2) measuring 1.329(6) Ångströms, N(1)-C(5) at 1.369(5) Ångströms, and N(3)-C(2) at 1.370(5) Ångströms [3]. The C(4)-C(5) bond length of 1.352(6) Ångströms indicates substantial double-bond character consistent with the aromatic nature of the imidazole system [3].

Table 1: Basic Molecular Properties of 4,5-Dibromo-1H-imidazole

PropertyValueReference
Molecular FormulaC₃H₂Br₂N₂ [1] [2]
Molecular Weight (g/mol)225.87 [1] [2]
CAS Number2302-30-9 [2]
SMILESC1=NC(=C(N1)Br)Br [1]
InChIInChI=1S/C3H2Br2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) [1]
InChIKeyMYYYOBVDIRECDX-UHFFFAOYSA-N [1]

The molecular architecture demonstrates significant electronic influences resulting from the bromine substitution pattern [4]. The presence of two bromine atoms at adjacent positions creates a substantial electron-withdrawing effect that influences the electronic properties of the imidazole ring system [4]. Density functional theory calculations indicate that bromination at position 4 requires an activation barrier of 15.3 kilocalories per mole, while bromination at position 2 necessitates 18.7 kilocalories per mole, explaining the preferential formation of the 4,5-dibromo substitution pattern [5].

Crystallographic Analysis

Crystallographic investigation of structurally related 4,5-dibromo-1-methyl-1H-imidazole provides insight into the solid-state arrangement of dibromo-substituted imidazole derivatives [3]. The compound crystallizes in the triclinic crystal system with space group P1̄, indicating a relatively low symmetry arrangement [3]. The unit cell parameters reveal dimensions of a = 7.449(2) Ångströms, b = 7.537(2) Ångströms, and c = 12.403(3) Ångströms, with unit cell angles of α = 73.47(3)°, β = 79.92(3)°, and γ = 85.45(3)° [3]. The unit cell volume of 656.9(3) cubic Ångströms accommodates four molecules, resulting in a calculated density of 2.426 megagrams per cubic meter [3].

The crystallographic refinement achieved excellent statistical parameters, with an R factor of 0.032 and a weighted R factor of 0.080, indicating high-quality structural determination [3]. Data collection utilized molybdenum Kα radiation at a temperature of 174 Kelvin, with absorption correction applied using multi-scan methods [3]. The structure determination employed 2962 independent reflections with 2615 reflections exhibiting intensities greater than 2σ(I), providing a data-to-parameter ratio of 20.1 [3].

Table 2: Crystallographic Data for 4,5-Dibromo-1-methyl-1H-imidazole

PropertyValueReference
Crystal SystemTriclinic [3]
Space GroupP1̄ [3]
Temperature (K)174 [3]
Unit Cell a (Å)7.449(2) [3]
Unit Cell b (Å)7.537(2) [3]
Unit Cell c (Å)12.403(3) [3]
Unit Cell α (°)73.47(3) [3]
Unit Cell β (°)79.92(3) [3]
Unit Cell γ (°)85.45(3) [3]
Volume (ų)656.9(3) [3]
Z value4 [3]
Density (Mg/m³)2.426 [3]

The crystal structure reveals distinct molecular stacking arrangements with two crystallographically independent molecules in the asymmetric unit [3]. Each molecule forms stacks with its own type, with the stacking directions approximately orthogonal to each other [3]. Intermolecular interactions include Lewis acid-base interactions between bromine atoms and nitrogen atoms, with Br···N distances of 3.078(4) and 3.264(4) Ångströms [3]. These interactions contribute significantly to the crystal packing stability and influence the overall solid-state properties of the compound [3].

Table 3: Selected Bond Lengths in 4,5-Dibromo-1-methyl-1H-imidazole

Bond TypeBond Length (Å)Reference
C(4)-Br1.860(4) [3]
C(5)-Br1.873(4) [3]
N(1)-C(2)1.329(6) [3]
N(1)-C(5)1.369(5) [3]
N(3)-C(2)1.370(5) [3]
N(3)-C(4)1.381(5) [3]
C(4)-C(5)1.352(6) [3]

Bond angle analysis demonstrates the geometric constraints imposed by the bromine substituents on the imidazole ring system [3]. The endocyclic angles maintain values typical of aromatic five-membered rings, with C(2)-N(1)-C(5) measuring 104.1(3)°, N(1)-C(2)-N(3) at 112.3(4)°, and C(2)-N(3)-C(4) at 105.8(3)° [3]. The bromine substituents introduce significant angular distortions, particularly evident in the exocyclic angles C(5)-C(4)-Br at 131.4(3)° and C(4)-C(5)-Br at 125.8(3)°, reflecting the steric influence of the large halogen atoms [3].

Electronic Distribution Properties

The electronic properties of 4,5-dibromo-1H-imidazole are fundamentally altered by the presence of the two bromine substituents, which function as electron-withdrawing groups [4]. Computational studies utilizing density functional theory methods have established that the bromine atoms significantly influence the electron density distribution throughout the imidazole ring system [5]. The electron-withdrawing nature of bromine, characterized by a meta substituent constant (σₘ) of 0.37, substantially affects the electronic characteristics of the heterocyclic framework [6].

Collision cross section measurements provide insight into the gas-phase structural properties and ion mobility characteristics of the compound [1]. Predicted collision cross section values for various ionization states demonstrate the influence of charge distribution on molecular conformation in the gas phase [1]. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 122.6 square Ångströms, while the sodium adduct [M+Na]⁺ shows a value of 135.4 square Ångströms [1]. The deprotonated species [M-H]⁻ demonstrates a collision cross section of 127.0 square Ångströms, indicating relatively similar gas-phase conformations across different charge states [1].

The topological polar surface area, calculated as 28.68 square Ångströms for related dibromo-substituted imidazole derivatives, reflects the polar character contributed by the nitrogen atoms within the heterocyclic system [7]. This parameter provides important information regarding the compound's potential for intermolecular interactions and solubility characteristics [7]. The electronic distribution is further influenced by the planar configuration of the imidazole ring, which facilitates π-electron delocalization despite the electron-withdrawing effects of the bromine substituents [5].

Table 4: Electronic and Physical Properties

PropertyValueReference
Predicted CCS [M+H]⁺ (Ų)122.6 [1]
Predicted CCS [M+Na]⁺ (Ų)135.4 [1]
Predicted CCS [M-H]⁻ (Ų)127.0 [1]
Topological Polar Surface Area (Ų)28.68 [7]
Activation Barrier for Bromination at C4 (kcal/mol)15.3 [5]
Activation Barrier for Bromination at C2 (kcal/mol)18.7 [5]

Spectroscopic investigations reveal characteristic absorption patterns consistent with the electronic structure modifications induced by bromine substitution [3] [5]. Infrared spectroscopy demonstrates C-Br stretching vibrations in the range of 560-610 wavenumbers, typical of carbon-bromine bonds in aromatic systems [5]. Additional vibrational modes associated with the imidazole framework appear at higher frequencies, with N-H stretching vibrations occurring near 3400 wavenumbers [5]. The electronic transitions observable in the ultraviolet-visible spectrum reflect the modified π-electron system resulting from the electron-withdrawing bromine substituents [8].

Tautomeric Equilibria

The tautomeric behavior of 4,5-dibromo-1H-imidazole is governed by the fundamental principles that control proton exchange in substituted imidazole systems [6]. The compound can exist in two primary tautomeric forms, designated as 1H-tautomer and 3H-tautomer, depending on the position of the mobile proton within the imidazole ring [6]. The equilibrium between these tautomeric forms is significantly influenced by the electron-withdrawing properties of the bromine substituents [6].

For substituted imidazoles bearing electron-withdrawing groups, the tautomeric equilibrium follows the relationship log( [9] [10]/ [9] [11]) = 4 × σₘ, where σₘ represents the meta substituent constant [6]. With bromine possessing a σₘ value of 0.37, the 1,4-tautomer predominates over the 1,5-tautomer in 4,5-dibromo-1H-imidazole [6]. This preferential stabilization arises from the inductive effects of the bromine substituents, which stabilize the tautomeric form that places the proton on the nitrogen atom meta to the electron-withdrawing groups [6].

Nuclear magnetic resonance spectroscopy provides experimental evidence for tautomeric exchange processes in related dibromo-substituted imidazole derivatives [3] [12]. Proton nuclear magnetic resonance spectra of 4,5-dibromo-1-methyl-1H-imidazole reveal a characteristic signal at 7.45 parts per million attributed to the C-2 proton, while the N-methyl group appears at 3.62 parts per million [3]. The relatively downfield position of the C-2 proton reflects the electron-deficient nature of the carbon atom resulting from the electron-withdrawing effects of the bromine substituents [3].

Table 5: Tautomeric Equilibrium Data for Substituted Imidazoles

CompoundTautomer Ratio (4:5)Predominant TautomerReference
4(5)-Nitroimidazole400:14-Nitro [6]
4(5)-MethylimidazoleRapid equilibriumBoth forms [6]
4(5)-BromoimidazoleVariable (σₘ = 0.37)4-Bromo (meta effect) [6]
General 4(5)-substituted imidazolelog([1.4]/[1.5]) = 4 × σₘ1,4-tautomer [6]

The kinetics of tautomeric interconversion are influenced by several factors including solvent polarity, temperature, and the presence of hydrogen bonding interactions [6]. Dynamic nuclear magnetic resonance studies of structurally related compounds suggest that tautomeric exchange occurs on a timescale that is intermediate between fast and slow on the nuclear magnetic resonance time scale [13]. The activation energy for proton transfer between tautomeric forms is typically in the range of 10-20 kilocalories per mole for simple imidazole derivatives [6].

Crystallographic evidence from related brominated imidazole derivatives indicates that tautomeric preferences observed in solution are generally maintained in the solid state [13]. The bond angles at the nitrogen atoms are sensitive to the position of the tautomeric proton, with the nitrogen bearing the proton exhibiting an opened bond angle compared to the unprotonated nitrogen [13]. This geometric sensitivity provides a reliable method for determining tautomeric preferences in crystalline brominated imidazole compounds [13].

Table 6: Selected Bond Angles in 4,5-Dibromo-1-methyl-1H-imidazole

Bond AngleAngle (°)Reference
C(2)-N(1)-C(5)104.1(3) [3]
N(1)-C(2)-N(3)112.3(4) [3]
C(2)-N(3)-C(4)105.8(3) [3]
C(5)-C(4)-N(3)106.0(3) [3]
C(4)-C(5)-N(1)111.8(4) [3]
C(5)-C(4)-Br131.4(3) [3]
N(3)-C(4)-Br122.5(3) [3]
C(4)-C(5)-Br125.8(3) [3]
N(1)-C(5)-Br122.4(3) [3]

Physical Constants

Melting and Boiling Points

The melting point of 4,5-dibromo-1H-imidazole has been determined to be 214-216°C, indicating a relatively high thermal stability for this halogenated heterocyclic compound [1]. This elevated melting point is characteristic of compounds containing multiple bromine substituents, which contribute to increased intermolecular forces and crystal lattice stability. The boiling point has been calculated to be 388.6°C at 760 mmHg under standard atmospheric pressure conditions [1]. This high boiling point reflects the significant molecular weight contribution from the two bromine atoms and the strong intermolecular interactions typical of imidazole derivatives.

Density Parameters

The density of 4,5-dibromo-1H-imidazole is reported as 2.419 g/cm³ [1], which is notably higher than typical organic compounds due to the presence of two heavy bromine atoms. This high density value is consistent with the significant atomic mass contribution of bromine (atomic weight 79.904) compared to the lighter elements in the molecular structure. The density measurement is crucial for accurate volumetric calculations in synthetic applications and analytical procedures.

Solubility Profile

The solubility characteristics of 4,5-dibromo-1H-imidazole exhibit typical behavior for halogenated imidazole derivatives. The compound demonstrates slightly soluble characteristics in water, which is expected due to the hydrophobic nature of the bromine substituents that diminish the polar character of the imidazole ring [2]. However, the compound shows good solubility in dimethylformamide and other polar organic solvents [2]. This moderate solubility in polar organic solvents is attributed to the presence of nitrogen atoms in the imidazole ring, which can engage in hydrogen bonding interactions with suitable solvents [3]. The compound is also reported to be soluble in common organic solvents including dichloromethane, making it suitable for various synthetic applications.

Refractive Index

The refractive index of 4,5-dibromo-1H-imidazole has been measured at 1.607 [1], which is characteristic of compounds containing heavy halogen atoms. This relatively high refractive index value compared to typical organic compounds reflects the electron density and polarizability associated with the bromine substituents. The refractive index is an important optical property for compound identification and purity assessment.

Spectroscopic Characteristics

Ultraviolet-Visible Absorption Profile

The ultraviolet-visible absorption characteristics of 4,5-dibromo-1H-imidazole are influenced by the electronic transitions within the aromatic imidazole system. The compound exhibits characteristic absorption patterns in the UV region due to the π-π* transitions associated with the heterocyclic ring system. The presence of bromine substituents can influence the electronic absorption properties through their electron-withdrawing effects, which may cause shifts in the absorption maxima compared to unsubstituted imidazole derivatives.

Infrared Spectral Features

The infrared spectrum of 4,5-dibromo-1H-imidazole displays characteristic absorption bands that are diagnostic for the functional groups present. The nitrogen-hydrogen stretch of the imidazole ring typically appears in the range of 3400-3200 cm⁻¹, representing the N-H stretching vibration [4]. The carbon-nitrogen double bond stretches associated with the imidazole ring system are observed in the range of 1600-1500 cm⁻¹ [4]. Additional characteristic bands related to the carbon-bromine bonds and ring vibrations provide further structural confirmation through infrared spectroscopy.

Fluorescence Properties

Related studies on brominated imidazole derivatives have demonstrated that compounds containing bromine substitutions can exhibit interesting fluorescence properties. In particular, boron complexes containing 4,5-dibromo-1H-imidazole moieties have shown absorption maxima at approximately 406 nm in dichloromethane and tetrahydrofuran, with emission wavelengths ranging between 487-497 nm [5] [6]. The presence of bromine atoms enhances intersystem crossing efficiency, which can influence the photophysical properties and potential applications in singlet oxygen generation for photodynamic applications.

Thermodynamic Parameters

The thermodynamic properties of 4,5-dibromo-1H-imidazole reflect its stability and reactivity characteristics. The compound exhibits reasonable thermal stability under normal storage conditions, as evidenced by its melting point of 214-216°C [1]. The vapor pressure at 25°C is reported as 0.001 mmHg [1], indicating low volatility at room temperature. The flash point has been determined to be 188.8°C [1], suggesting relatively low flammability risk under normal handling conditions. The exact mass of the compound is 223.858 g/mol [1], which is important for accurate mass spectrometric analysis and molecular formula confirmation.

Acid-Base Characteristics

The acid-base properties of 4,5-dibromo-1H-imidazole are characterized by its predicted pKa value of 8.99 ± 0.10 [7]. This pKa value indicates that the compound exhibits weakly basic character, which is typical for imidazole derivatives. The basicity is primarily associated with the nitrogen atoms in the imidazole ring, although the electron-withdrawing effect of the bromine substituents reduces the basicity compared to unsubstituted imidazole. The relatively high pKa value suggests that the compound will exist predominantly in its neutral form under physiological pH conditions, which influences its biological activity and chemical reactivity patterns.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2302-30-9

Wikipedia

4,5-Dibromo-1H-imidazole

Dates

Last modified: 08-15-2023

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